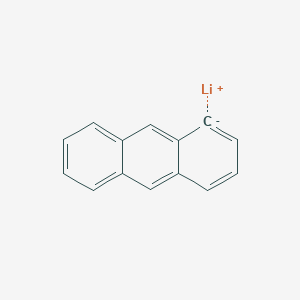

lithium;1H-anthracen-1-ide

Description

Contextualization within Organolithium Chemistry and Aromatic Radical Anions

Lithium anthracenide holds a distinct position at the intersection of two important classes of chemical compounds: organolithium reagents and aromatic radical anions.

Organolithium Chemistry: Organolithium reagents are defined by the presence of a direct carbon-lithium (C-Li) bond. wikipedia.org This bond is highly polar due to the large difference in electronegativity between carbon and lithium, imparting significant ionic character. wikipedia.org This polarity makes the organic moiety a strong nucleophile and a powerful base, which are the hallmarks of organolithium chemistry. wikipedia.org While simple alkyllithium and aryllithium compounds like n-butyllithium are common, lithium anthracenide represents a more complex system where the lithium cation is associated with an extended π-system of an aromatic anion. wikipedia.orgnih.gov

Aromatic Radical Anions: Many polycyclic aromatic compounds, including anthracene (B1667546), can accept a single electron from an alkali metal into their lowest unoccupied molecular orbital (LUMO), which is a π-antibonding orbital. wikipedia.org This one-electron reduction results in the formation of a radical anion. wikipedia.org The formation of these radical anions is energetically favored in aprotic solvents that can effectively solvate the metal cation, with the ease of formation increasing with the size of the conjugated system (e.g., benzene (B151609) < naphthalene (B1677914) < anthracene). wikipedia.org Lithium anthracenide is thus a salt, consisting of a lithium cation and an anthracene radical anion. The radical nature and the delocalized negative charge across the anthracene framework are central to its chemical behavior. These species are often studied for their ion-pairing effects and their disproportionation into dianions and neutral parent molecules in solution. acs.org

Significance in Modern Synthetic and Mechanistic Studies

The unique electronic structure of lithium anthracenide underpins its importance in contemporary chemical research, where it serves as a key reagent in various synthetic transformations and as a model system for mechanistic investigations.

Synthetic Applications: As a potent single-electron transfer (SET) agent, lithium anthracenide is employed as a powerful reducing agent in organic synthesis. google.com It can be used to reduce a variety of functional groups and is sometimes preferred over dissolving metal reductions due to its solubility and faster reaction rates in common organic solvents. wikipedia.org One of its significant industrial applications is as an initiator for anionic polymerization, a process that allows for the synthesis of polymers with well-defined structures and molecular weights. wikipedia.orgconicet.gov.ar Furthermore, it is utilized in the synthesis of more complex molecules. For instance, it serves as a precursor in the preparation of organometallic complexes where the anthracene moiety acts as a ligand. d-nb.info It has also been used in materials science for the chemical intercalation of lithium into layered materials, such as the magnetic semiconductor CrSBr, to modify their electronic and magnetic properties. researchgate.net

Mechanistic Studies: The reactivity of lithium anthracenide provides a valuable platform for studying fundamental reaction mechanisms. It has been instrumental in investigations of stereospecific radical-radical-anion combination reactions, such as in the reductive aminoalkylation of anthracene. rsc.org The study of equilibria between the radical anion, the dianion, and the neutral anthracene, as well as the influence of the counterion (lithium) and solvent on these equilibria, offers deep insights into the behavior of ion pairs in solution. acs.org X-ray crystallography studies on derivatives like bis[(tetramethylethylenediamine)lithium(I)] anthracenide have provided detailed structural information, revealing how the lithium cations coordinate to the π-system of the anthracene anion and the resulting distortions in the aromatic framework. acs.orgresearchgate.net These structural and mechanistic studies are crucial for understanding and predicting the reactivity of organolithium compounds and radical anions in various chemical contexts.

Data Tables

Table 1: Selected Crystallographic Data for Bis[(tetramethylethylenediamine)lithium(I)] anthracenide

| Property | Value |

| Chemical Formula | [Li(C₆H₁₆N₂)₂]₂C₁₄H₁₀ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.44 (1) |

| b (Å) | 17.43 (2) |

| c (Å) | 18.17 (2) |

| β (°) | 91.5 (5) |

| Z (formula units/cell) | 4 |

| Calculated Density (g cm⁻³) | 1.06 |

| Li-Ring Plane Distances (Å) | 2.053 (5) and 1.994 (5) |

| Data sourced from single-crystal X-ray diffraction studies. researchgate.net |

Structure

3D Structure of Parent

Properties

CAS No. |

41407-65-2 |

|---|---|

Molecular Formula |

C14H9Li |

Molecular Weight |

184.2 g/mol |

IUPAC Name |

lithium;1H-anthracen-1-ide |

InChI |

InChI=1S/C14H9.Li/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;/h1-7,9-10H;/q-1;+1 |

InChI Key |

LOXSHCWXEPXVLI-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CC=C2C=C3[C-]=CC=CC3=CC2=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Lithium Anthracenide

Direct Reduction Methods of Anthracene (B1667546) with Metallic Lithium

The most common and direct route to lithium anthracenide is the reduction of anthracene using metallic lithium. This heterogeneous reaction involves the transfer of an electron from the surface of the lithium metal to the lowest unoccupied molecular orbital (LUMO) of the anthracene molecule dissolved in a suitable solvent.

The process is typically carried out under an inert atmosphere, as the resulting anthracenide radical anion is highly reactive towards oxygen and moisture. nih.gov The lithium metal, often in the form of a wire, powder, or dispersion, is introduced into a solution of anthracene in an aprotic solvent, such as tetrahydrofuran (B95107) (THF). The reaction is signaled by the appearance of a deep green or blue-green color, characteristic of the lithium anthracenide radical anion. The activation of the lithium metal is a critical step for a successful synthesis; methods to achieve this include using lithium with a small percentage of sodium or employing sonication to facilitate the dissolution and reaction. orgsyn.org

Alternative Synthetic Routes to Anthracenide Species

While direct reduction with metallic lithium is prevalent, alternative routes to generate anthracenide species exist. One such method involves the use of pre-formed soluble electron transfer agents. For instance, lithium naphthalenide, prepared by reacting lithium with naphthalene (B1677914) in an ethereal solvent, can act as a homogeneous reducing agent for anthracene. This approach can sometimes offer better reproducibility compared to the direct heterogeneous reaction with lithium metal. orgsyn.org

Another synthetic strategy involves the use of organolithium reagents, such as butyl-lithium, in the presence of a suitable solvent system. For example, the reaction of strong bases like butyl-lithium with tetrahydrofuran (THF) can lead to the formation of intermediates that, in a multi-step process involving an aryne like benzyne, can ultimately yield anthracene. stackexchange.com While this is a synthesis of the anthracene core itself, variations of such organometallic reactions can be tailored to produce the reduced anthracenide species.

**2.3. Influence of Reaction Conditions on Product Formation

The formation of lithium anthracenide is profoundly influenced by the specific conditions under which the reaction is conducted. Key parameters include the choice of solvent and the stoichiometric ratio of the reactants.

The choice of solvent is critical for the successful synthesis of lithium anthracenide. The solvent must be capable of solvating the resulting lithium cation and the anthracenide radical anion, stabilizing the product. Furthermore, the solvent must be aprotic to prevent protonation of the highly basic anthracenide anion.

Tetrahydrofuran (THF) is the most commonly used solvent for this reaction. nih.govacs.org Its ability to coordinate with the lithium ion, its relatively high dielectric constant, and its inertness towards the reactants and products make it ideal. The use of anhydrous THF is essential, as trace amounts of water will quench the reaction. nih.govacs.org The polarity of the solvent, often indicated by its dielectric constant, plays a significant role in enhancing the reactivity of lithium-based reagents by facilitating the dissolution and stabilization of ionic intermediates. eurekalert.org In general, polar aprotic solvents are preferred as they can increase reaction rates and yields.

| Solvent | Common Abbreviation | Key Property | Relevance to Synthesis |

|---|---|---|---|

| Tetrahydrofuran | THF | Polar aprotic, good coordinating ability | Standard solvent for stabilizing the anthracenide radical anion. nih.govacs.org |

| 2-Methyltetrahydrofuran | 2-MeTHF | Polar aprotic, lower freezing point than THF | Can be used at lower temperatures; solubility of reactants is a key consideration. researchgate.net |

| 1,4-Dioxane | - | Aprotic, less polar than THF | Can be used, but may result in lower reaction rates due to lower polarity. eurekalert.org |

The stoichiometry between lithium and anthracene can be varied to control the nature of the resulting solution and the extent of reduction. The reaction can produce both the radical anion (anthracenide) and the dianion (anthracenediide) depending on the amount of lithium used.

Studies have prepared solutions with varying lithium-to-anthracene ratios to investigate their electrochemical properties. nih.govacs.org A 1:1 molar ratio of lithium to anthracene theoretically yields the lithium anthracenide radical anion (Li⁺[C₁₄H₁₀]⁻). Using a 2:1 ratio can lead to the formation of the dilithium (B8592608) anthracenediide (2Li⁺[C₁₄H₁₀]²⁻). Conversely, a substoichiometric amount of lithium (e.g., a 0.5:1 ratio) results in a solution containing the radical anion in equilibrium with unreacted anthracene. nih.govacs.org The binding energy of the complex formed between lithium and anthracene is highest when the ratio is 1:1. acs.org The specific ratio employed has a direct impact on the solution's properties, such as its open-circuit voltage and conductivity. nih.gov

| Lithium to Anthracene Molar Ratio | Primary Species Formed | Observed Properties |

|---|---|---|

| 0.5 : 1 | Lithium Anthracenide Radical Anion + excess Anthracene | Results in a specific conductivity and open-circuit voltage (OCV). nih.gov |

| 1 : 1 | Lithium Anthracenide Radical Anion | Exhibits the highest binding energy between lithium and anthracene. acs.org OCV is lower than the 0.5:1 ratio solution. nih.gov |

| 2 : 1 | Dilithium Anthracenediide | Excess lithium can lead to cluster formation; conductivity is similar to the 0.5:1 ratio. nih.gov OCV is the lowest of the three ratios. nih.gov |

Electronic Structure and Spectroscopic Characterization of Lithium Anthracenide

Theoretical Investigations of Electronic Structure

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of lithium anthracenide. These computational methods provide insights into the optimized geometries, binding energies, and electronic properties of the compound. nih.gov

DFT calculations have been widely used to investigate the interaction between lithium and anthracene (B1667546). nih.govresearchgate.net These studies often utilize functionals like B3LYP and M06, paired with basis sets such as 6-31G, to model the system. nih.govresearchgate.net Calculations have been performed to determine the binding energies of lithium atoms to anthracene molecules, with one study reporting a binding energy of -211.0 kJ/mol for a Li-anthracene complex at the B3LYP/6-31G//HF/6-31G* level of theory. researchgate.net

The location of the lithium atom relative to the anthracene ring system is a key aspect explored by DFT. Studies have shown that the lithium atom can be positioned over the central six-membered ring or one of the outer rings. researchgate.netresearchgate.net The incorporation of a second lithium atom leads to an increase in the average binding energy. nih.gov Furthermore, the planarity of the anthracene molecule is often distorted upon complexation with lithium. researchgate.net DFT calculations also aid in understanding the charge transfer from the lithium atom to the anthracene molecule, which is a crucial aspect of the electronic structure. researchgate.net

| Aromatic Hydrocarbon | Level of Theory | Binding Energy (kJ/mol) | Reference |

|---|---|---|---|

| Anthracene | B3LYP/6-31G//HF/6-31G | -211.0 | researchgate.net |

| Pyrene | B3LYP/6-31G//HF/6-31G | -142.8 | researchgate.net |

| Phenanthrene | B3LYP/6-31G//HF/6-31G | -146.2 | researchgate.net |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the electronic transitions and reactivity of lithium anthracenide. numberanalytics.comwikipedia.org Upon formation of the anthracenide radical anion, the additional electron occupies the former LUMO of the neutral anthracene molecule, which then becomes the singly occupied molecular orbital (SOMO) of the radical anion. researchgate.net Theoretical investigations reveal that the HOMO-LUMO gap is a key parameter influenced by the interaction with lithium. researchgate.net

The charge distribution in lithium anthracenide is characterized by a significant transfer of electron density from the lithium atom to the anthracene molecule. researchgate.netresearchgate.net This results in a negatively charged anthracenide moiety and a positive lithium cation. researchgate.net Mulliken population analysis is a common method used in computational studies to quantify this charge transfer, though it can be basis set dependent. researchgate.net Studies have shown an almost complete electron transfer, leading to the description of the species as an ion pair. researchgate.net The excess electron density is not uniformly distributed over the anthracene framework but tends to localize, particularly on the central carbon atoms. researchgate.net This localization can lead to a bending of the anthracene skeleton as these central carbon atoms may tend towards a nonplanar sp³ hybridization. researchgate.net

Spectroscopic Signatures of the Anthracenide Radical Anion

The formation of the anthracenide radical anion gives rise to distinct spectroscopic features that are not present in neutral anthracene. These signatures are crucial for the experimental identification and characterization of lithium anthracenide.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, such as the anthracenide radical anion. wikipedia.orgresearchgate.net EPR studies of lithium anthracenide provide detailed information about the electronic environment of the unpaired electron and the nature of the ion pair formed with the lithium cation. researchgate.netacs.org

The EPR spectrum of the anthracenide radical anion exhibits a characteristic hyperfine structure due to the interaction of the unpaired electron with the protons of the anthracene molecule. datapdf.com The hyperfine coupling constants are sensitive to the distribution of the unpaired electron's spin density over the molecule. datapdf.com For lithium anthracenide, reported proton hyperfine coupling constants are approximately aH-9 = 5.24 G, aH-1 = 2.72 G, and aH-2 = 1.48 G. datapdf.com The presence of the lithium cation can perturb these hyperfine splittings, and the magnitude of this perturbation provides insight into the proximity and nature of the ion pair (e.g., tight vs. solvent-separated ion pairs). researchgate.netacs.org The temperature dependence of the alkali metal splitting in the EPR spectrum is a key indicator used to classify different types of ion pairs. researchgate.netacs.org

| Position | Coupling Constant (G) | Reference |

|---|---|---|

| 9 | 5.24 | datapdf.com |

| 1 | 2.72 | datapdf.com |

| 2 | 1.48 | datapdf.com |

The electronic absorption spectrum of the anthracenide radical anion is markedly different from that of neutral anthracene. The formation of the radical anion leads to the appearance of new absorption bands in the visible and near-infrared regions. nih.govnih.gov Time-dependent DFT (TD-DFT) calculations are often employed to predict and interpret these electronic transitions. nih.gov

Experimental UV-Vis spectra of the anthracenide radical anion typically show characteristic absorption peaks. rsc.orgbeilstein-journals.org For instance, one study reports that lithium anthracenide absorbs at 366 nm. datapdf.com The positions and intensities of these absorption bands can be influenced by the solvent and the nature of the counter-ion due to ion-pairing effects. researchgate.net The generation of the anthracenide radical anion for spectroscopic studies can be achieved by reacting anthracene with a reducing agent like sodium anthracenide. rsc.org

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding within the anthracenide radical anion. ksu.edu.saiupac.org The changes in the vibrational modes of anthracene upon reduction to the anthracenide radical anion reflect the alterations in its electronic structure and geometry. researchgate.netpageplace.de

DFT calculations are also utilized to simulate the vibrational spectra, which aids in the assignment of experimentally observed bands. researchgate.netnih.gov The interaction with the lithium cation can also influence the vibrational frequencies. pageplace.de For example, far-infrared spectroscopy has been shown to be useful in distinguishing between contact and solvent-separated ion pairs. iupac.org In-situ Raman and IR spectroscopy can be powerful tools for monitoring the formation of lithium-containing species in real-time. americanpharmaceuticalreview.com However, care must be taken during Raman measurements as local heating from the laser can sometimes induce transformations in the sample. researchgate.net

X-ray Absorption Spectroscopy (XAS) and Related Techniques

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of a specific element within a compound. In the context of lithium anthracenide, XAS, particularly at the Li K-edge and C K-edge, offers a direct probe into the unoccupied electronic states and the local coordination environment of the lithium and carbon atoms, respectively. This section explores the application of XAS and related techniques in characterizing the electronic structure of lithium;1H-anthracen-1-ide.

The XAS process involves the excitation of a core electron to an unoccupied state by the absorption of an X-ray photon. The resulting spectrum, particularly the X-ray Absorption Near-Edge Structure (XANES) region, is highly sensitive to the oxidation state, coordination chemistry, and site symmetry of the absorbing atom. scispace.comcam.ac.ukstanford.edu

For this compound, the transfer of an electron from the lithium atom to the anthracene molecule results in the formation of a Li⁺ cation and an anthracene radical anion. This charge transfer significantly influences the electronic structure and, consequently, the XAS spectra.

Li K-edge XANES

The Li K-edge XANES spectrum probes transitions from the Li 1s core level to unoccupied p-states. The energy and features of the absorption edge provide insights into the ionicity of the lithium atom's bonding. ritsumei.ac.jpresearchgate.net In highly ionic lithium compounds, a sharp core-exciton peak is often observed at the onset of the absorption edge. ritsumei.ac.jp For this compound, where lithium exists as a cation, the Li K-edge spectrum is expected to reflect this ionic character. The precise energy of the absorption edge is influenced by the coordination environment of the Li⁺ ion with the anthracenide radical anion and any solvent molecules present.

| Spectral Feature | Approximate Energy (eV) | Assignment | Inferred Structural Information |

|---|---|---|---|

| Pre-edge Feature | ~58-60 | Transition to localized unoccupied p-states | Reflects the specific coordination of Li⁺ with the π-system of the anthracenide anion. |

| Main Absorption Edge | ~61-64 | Li 1s → p-continuum states | Indicates the onset of photoionization; the edge position is sensitive to the effective nuclear charge on the Li atom. |

| Post-edge Resonances | >65 | Multiple scattering resonances | Provides information about the local geometry and bond distances around the Li⁺ ion. |

C K-edge XANES

The C K-edge XANES spectrum of lithium anthracenide provides information about the unoccupied π* and σ* orbitals of the anthracene radical anion. The formation of the radical anion, with an extra electron in the lowest unoccupied molecular orbital (LUMO) of neutral anthracene, leads to distinct changes in the C K-edge spectrum compared to neutral anthracene.

The spectrum is expected to show a pre-edge feature corresponding to the transition from the C 1s core level to the singly occupied molecular orbital (SOMO) of the anthracenide radical anion. The energies and intensities of the transitions to the higher-lying unoccupied π* and σ* orbitals will also be modified due to the change in the electronic structure upon reduction.

| Spectral Feature | Approximate Energy (eV) | Assignment | Inferred Electronic Structure Information |

|---|---|---|---|

| Pre-edge Peak (C 1s → SOMO) | ~283-284 | Transition to the singly occupied molecular orbital derived from the anthracene LUMO. | Direct probe of the radical character of the anthracenide anion. |

| π* Resonances | ~285-290 | Transitions from C 1s to unoccupied π* orbitals. | Reflects the structure of the unoccupied π-system of the aromatic rings. |

| σ* Resonances | >290 | Transitions from C 1s to unoccupied σ* orbitals. | Provides information on the C-C and C-H bond framework. |

Mechanistic Studies of Lithium Anthracenide Reactivity

Electron Transfer Processes Initiated by Lithium Anthracenide

Lithium anthracenide is a potent reducing agent, owing to the presence of a loosely held electron in the lowest unoccupied molecular orbital (LUMO) of the anthracene (B1667546) radical anion. Its reactivity is primarily dictated by its ability to initiate single electron transfer (SET) to a suitable acceptor molecule.

The fundamental step in the reactions of lithium anthracenide is the transfer of a single electron to a substrate. nih.govnih.gov This process, known as single electron transfer (SET), generates a radical ion pair, which can then undergo a variety of subsequent reactions, including bond formation, fragmentation, or further reduction. nih.gov The efficiency and rate of the SET process are governed by several factors, including the reduction potential of the acceptor molecule and the solvent environment. storion.ru

Computational studies, such as those employing density functional theory (DFT), have been instrumental in understanding the energetics of electron transfer from the anthracenide radical anion. researchgate.net These studies help to predict the feasibility of SET to a given substrate and provide insights into the structural changes that occur in the anthracene moiety upon electron donation. For instance, upon formation of the anthracenide radical anion, the anthracene molecule undergoes distortions from its neutral, planar geometry. nih.gov

The general mechanism of a SET reaction initiated by lithium anthracenide can be represented as:

Li⁺[Anthracene]⁻• + Substrate → [Substrate]⁻• + Anthracene + Li⁺

The generated substrate radical anion is a highly reactive intermediate that drives subsequent chemical transformations.

As a single electron donor, lithium anthracenide plays a crucial role as a reductant in a variety of organic and organometallic transformations. It is often used when a milder reducing agent than lithium naphthalenide is required. For example, it has been employed in the synthesis of other reactive organometallic species and in the reduction of various functional groups. rsc.org The choice of the alkali metal cation and the aromatic hydrocarbon can tune the reduction potential of the resulting radical anion salt, allowing for selectivity in chemical reactions.

The reductive power of lithium anthracenide is harnessed in numerous synthetic applications. It can be used to initiate polymerization reactions and to synthesize complex molecules by promoting bond-forming reactions through the generation of radical intermediates. conicet.gov.ar The electrochemical properties of anthracene-based lithium-solvated electron solutions have been studied, providing thermodynamic data such as enthalpy and entropy changes associated with the cell reactions, which are crucial for understanding their behavior in applications like lithium-ion batteries. nih.gov

Table 1: Electrochemical and Thermodynamic Properties of Anthracene-Based Lithium-Solvated Electron Solutions

| Ratio of Li to Anthracene | Open-Circuit Voltage (OCV) at 25°C (mV) | Enthalpy Change (ΔH) (eV) | Entropy Change (ΔS) (meV/K) |

| 1:2 | 937.0 | -1.35 | -1.48 |

| 1:1 | 903.9 | -1.33 | -1.42 |

| 2:1 | 897.7 | -1.43 | -1.82 |

This table presents data on the open-circuit voltage, enthalpy change, and entropy change for lithium-solvated electron solutions with varying ratios of lithium to anthracene, as reported in electrochemical studies. nih.gov

Ion Pairing and Aggregation Phenomena in Solution

The nature of the lithium anthracenide species in solution is complex and highly dependent on the solvent, concentration, and temperature. The interaction between the lithium cation and the anthracenide radical anion leads to the formation of various ion pair structures and higher-order aggregates.

In solution, lithium anthracenide exists as an equilibrium mixture of contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). nih.gov In a CIP, the lithium cation and the anthracenide anion are in direct contact, with no solvent molecules between them. In an SSIP, one or more solvent molecules are interposed between the cation and the anion.

The equilibrium between CIPs and SSIPs is significantly influenced by the solvating power of the solvent. nih.gov In strongly coordinating solvents like tetrahydrofuran (B95107) (THF), the equilibrium tends to favor the formation of SSIPs, as the solvent molecules can effectively solvate the lithium cation. In less polar solvents, the CIP form is more prevalent. This equilibrium can be represented as:

[Li⁺(Solvent)ₙ || Anthracene⁻•] ⇌ Li⁺(Solvent)ₙ + [Anthracene⁻•] (SSIP)

[Li⁺Anthracene⁻•] ⇌ Li⁺ + [Anthracene⁻•] (CIP)

Spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) are powerful tools for studying this equilibrium. huji.ac.ilresearchgate.net The hyperfine coupling constants in the EPR spectrum and the chemical shifts in the NMR spectrum are sensitive to the immediate environment of the paramagnetic anthracenide anion and the lithium cation, respectively, allowing for the differentiation between CIPs and SSIPs. For instance, the interaction with the lithium cation in a CIP can perturb the spin distribution on the anthracene ring, leading to changes in the EPR spectrum. libretexts.orgnih.gov

At higher concentrations, simple ion pairs of lithium anthracenide can associate to form larger aggregates. acs.org The formation of these higher-order aggregates further complicates the solution structure and can significantly impact the reactivity of the system.

The structural characterization of these aggregates is challenging but has been achieved in some cases through single-crystal X-ray diffraction. A notable example is the isolation and structural determination of bis[(tetramethylethylenediamine)lithium(I)] anthracenide. nih.gov In this complex, two lithium cations, each chelated by a molecule of tetramethylethylenediamine (TMEDA), are coordinated to the anthracene dianion. This structure provides a definitive model for a higher-order aggregate of lithium anthracenide.

Table 2: Selected Crystallographic Data for bis[(tetramethylethylenediamine)lithium(I)] anthracenide

| Parameter | Value |

| Chemical Formula | C₃₄H₅₀Li₂N₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.44(1) |

| b (Å) | 17.43(2) |

| c (Å) | 18.17(2) |

| β (°) | 91.5(5) |

| Z | 4 |

This table summarizes key crystallographic parameters from the single-crystal X-ray diffraction study of bis[(tetramethylethylenediamine)lithium(I)] anthracenide, providing a concrete example of a structurally characterized aggregate. nih.gov

The concentration of lithium anthracenide in solution has a profound effect on the dynamics of ion assembly. As the concentration increases, the equilibrium between monomeric ion pairs and higher-order aggregates shifts towards the formation of aggregates. semanticscholar.orglescmeng.airesearchgate.netosti.gov This change in speciation can be monitored by various spectroscopic techniques.

For example, changes in the NMR and EPR spectra as a function of concentration can provide qualitative and sometimes quantitative information about the aggregation process. shu.ac.uksrce.hrorganicchemistrydata.org In NMR spectroscopy, the chemical shifts of the lithium and anthracene protons can be affected by aggregation. huji.ac.ilresearchgate.net Similarly, in EPR spectroscopy, the lineshape and hyperfine coupling constants can change as the paramagnetic species transition from isolated ion pairs to larger aggregates, due to changes in the electronic environment and intermolecular interactions. libretexts.orgnih.gov The study of these concentration-dependent effects is crucial for understanding the reaction kinetics, as the reactivity of the different aggregated species can vary significantly. semanticscholar.orgresearchgate.net

Solvent Effects on Reactivity and Speciation

The solvent environment plays a critical role in the reactivity and speciation of lithium anthracenide, primarily by influencing the equilibrium between different types of ion pairs. The nature of the solvent dictates the degree of interaction between the lithium cation (Li⁺) and the anthracene radical anion, which in turn modifies the electronic properties and steric accessibility of the anion, thereby controlling its reaction pathways.

Role of Polar Aprotic Solvents (e.g., THF, Glymes)

In polar aprotic solvents such as tetrahydrofuran (THF) and glymes (e.g., 1,2-dimethoxyethane, DME), lithium anthracenide primarily exists as solvent-separated ion pairs (SSIPs). conicet.gov.ard-nb.info These solvents are effective Lewis bases and possess oxygen donor atoms that strongly solvate the small, hard lithium cation. nih.govgoettingen-research-online.de This strong solvation encapsulates the Li⁺ ion, separating it from the anthracene radical anion. conicet.gov.ar For instance, in THF, the lithium cation is typically tetrahedrally coordinated by four solvent molecules, forming a stable solvation shell. d-nb.infoornl.gov

The formation of SSIPs is a key characteristic of lithium salts of radical anions in these solvents and significantly impacts their behavior. conicet.gov.ard-nb.info Spectroscopic studies, including UV-Vis and NMR, confirm the presence of these separated species. For example, the UV-Vis absorption spectrum of lithium anthracenide in THF shows a sharp peak characteristic of the "free" anthracenide anion, as the counterion's influence is shielded by the solvent cage. This contrasts with the broader, shifted peaks seen in systems with stronger cation-anion interactions.

The use of glymes, which are bidentate or polydentate ligands, can lead to even more stable solvated cations. escholarship.org This enhanced solvation further promotes the formation of SSIPs and can influence the reactivity and stability of the radical anion in solution. conicet.gov.ar The stabilization of the separated ions in polar aprotic solvents enhances the solubility and the rate of formation of the lithium anthracenide complex itself. conicet.gov.ar

| Solvent | Dominant Species | Coordination of Li⁺ | Implication for Reactivity |

| Tetrahydrofuran (THF) | Solvent-Separated Ion Pair (SSIP) | Tetrahedral coordination by 4 THF molecules. d-nb.infoornl.gov | High reactivity due to the "free" nature of the anthracenide anion. conicet.gov.ar |

| Glymes (e.g., DME) | Solvent-Separated Ion Pair (SSIP) | Bidentate or polydentate "wrapping" of the cation. escholarship.org | Enhanced solubility and stability of the radical anion. conicet.gov.arresearchgate.net |

Behavior in Non-Polar and Low-Polarity Media

In non-polar or low-polarity solvents like benzene (B151609) or hexane, the behavior of lithium anthracenide changes dramatically. iupac.orgconicet.gov.ar These solvents lack the ability to effectively solvate the lithium cation, leading to the predominance of contact ion pairs (CIPs), where the Li⁺ ion and the anthracene radical anion are in direct contact. conicet.gov.ar

The poor solubility of the salt in these media often leads to the formation of higher-order aggregates, which significantly reduces the reactivity of the anthracenide anion by diminishing the availability of the monomeric reactive species. conicet.gov.arnumberanalytics.com Studies on the closely related lithium naphthalenide system in benzene show that while the complex can be formed, it results in lower initiator efficiency in polymerization reactions compared to when polar additives are present, suggesting reduced solubility and activity. conicet.gov.arconicet.gov.ar The addition of even small amounts of a polar aprotic solvent like THF to a non-polar medium can dramatically increase the solubility and reactivity by breaking down these aggregates and favoring the formation of more reactive, separated ion pairs. conicet.gov.arconicet.gov.ar In diethyl ether, a solvent of lower polarity than THF, lithium anthracenide has been observed to exist as a normal, or contact, ion-pair. iupac.org

Specific Solvent-Cation Interactions and Solvation Shells

The interaction between the solvent and the lithium cation is a defining factor in the structure of the solvation shell and, consequently, the ion pair's nature. nih.govrsc.org The Li⁺ ion, being a small and hard Lewis acid, strongly interacts with the oxygen donor atoms of ether solvents like THF. nih.gov First-principles molecular dynamics and spectroscopic studies have established that Li⁺ prefers a tetrahedrally-coordinated first solvation shell in such environments. ornl.govllnl.gov

This solvation is an energetically favorable process that dictates the equilibrium between CIPs and SSIPs. nih.gov The ability of a solvent molecule to rearrange its electronic density upon coordination to the lithium ion is crucial. nih.gov Solvents like THF and glymes are particularly effective at this, creating a stable and well-defined solvation shell that effectively shields the cation's charge. escholarship.orgosti.gov This shielding prevents the cation from strongly polarizing the anthracene radical anion, leaving the anion's reactivity intact. The structure of this solvation shell directly influences macroscopic properties; for example, the strength of Li⁺ solvation is correlated with the diffusion coefficient of the ion in the electrolyte. ornl.govllnl.gov

Counterion Effects on Reaction Pathways

The identity of the alkali metal counterion (M⁺) in metal anthracenides (M⁺, C₁₄H₁₀⁻) is a crucial determinant of the ion pair structure and, by extension, the reactivity of the anthracenide anion. Differences in ionic radius, charge density, and Lewis acidity among alkali metals lead to distinct coordination preferences and ion-pairing behaviors.

Influence of Lithium Cation Coordination on Reactivity

The state of the lithium anthracenide ion pair—whether it is a CIP or an SSIP—directly impacts its reactivity. In the SSIP form, prevalent in THF, the anthracenide anion is more "naked" and reactive. conicet.gov.ar In the CIP form, found in less polar media, the proximity of the Li⁺ ion can reduce the nucleophilicity or electron-transfer capability of the anion by electrostatically stabilizing the radical anion's charge. Furthermore, the coordinated cation can sterically hinder the approach of a substrate to the reactive sites on the anthracene ring system. The equilibrium between these states, governed by solvent and temperature, thus provides a means to tune the reactivity of the organolithium reagent. goettingen-research-online.de

Comparison with Other Alkali Metal Anthracenides and Naphthalenides

Comparing lithium anthracenide to its sodium (Na⁺) and potassium (K⁺) counterparts reveals significant differences driven by cation size. d-nb.infoacs.org

Ionic Radius and Ion Pairing: The ionic radius increases from Li⁺ to Na⁺ to K⁺. The smaller Li⁺ cation has a higher charge density and is more strongly solvated by polar solvents like THF. osti.gov Consequently, lithium naphthalenide in THF exists almost entirely as a solvent-separated ion pair. conicet.gov.ar In contrast, sodium naphthalenide in THF is a contact ion pair. conicet.gov.ar This trend extends to the anthracenides. X-ray diffraction studies of scandium anthracene complexes reduced by different alkali metals showed that the lithium and sodium analogues form solvent-separated ion pairs, while the larger potassium cation forms a contact ion pair where it coordinates directly to the anthracene ligand. d-nb.info

Spectroscopic and Energetic Differences: The type of ion pair affects the electronic spectrum. The absorption band of a solvated electron paired with a lithium ion in THF experiences a smaller energy shift compared to pairing with a sodium ion, which is attributed to the more extensive solvation shell of the Li⁺ ion that keeps it further from the electron. osti.gov

Reactivity and Disproportionation: The nature of the counterion also affects the equilibrium and kinetics of disproportionation, where two radical anions react to form a dianion and a neutral molecule. acs.org Studies on alkali metal salts of anthracenide and naphthalenide show that the tendency to form dianions is influenced by the cation and solvent. conicet.gov.aracs.org In general, cations that favor CIP formation (like K⁺ in THF) are more likely to promote disproportionation compared to the strongly solvated Li⁺ cation which favors the stability of the monomeric radical anion. conicet.gov.ar

The table below summarizes the contrasting behaviors based on the alkali metal counterion in THF.

| Counterion | Ionic Radius (Å) | Dominant Ion Pair Type in THF | Coordination in SSIPs | Effect on Reactivity |

| Li⁺ | 0.76 | Solvent-Separated (SSIP) conicet.gov.ard-nb.info | Tetrahedrally by ~4 THF molecules d-nb.info | High reactivity of "free" anion conicet.gov.ar |

| Na⁺ | 1.02 | Contact (CIP) / SSIP Equilibrium conicet.gov.ard-nb.infoosti.gov | Octahedrally by ~6 THF molecules d-nb.info | Intermediate/modulated reactivity |

| K⁺ | 1.38 | Contact (CIP) d-nb.info | Forms contact ion pairs d-nb.info | Reactivity influenced by cation proximity; promotes disproportionation conicet.gov.aracs.org |

Lithium Anthracenide as a Potent Reducing Agent in Organic Transformations

Lithium anthracenide belongs to a class of reagents known as radical anions, formed by the reaction of an alkali metal, in this case, lithium, with an aromatic hydrocarbon, anthracene. This process involves the transfer of an electron from the lithium atom to the lowest unoccupied molecular orbital (LUMO) of the anthracene molecule. The resulting anthracenide radical anion is a powerful reducing agent, capable of donating this electron to a suitable substrate, thereby regenerating the neutral anthracene molecule.

The utility of alkali metal anthracenides, including the lithium variant, is well-established in reduction chemistry. They serve as soluble and highly reactive synthons for the alkali metal itself, providing an easier and more controlled method for performing reductions compared to the direct use of bulk metals. nih.gov This is particularly advantageous in organometallic chemistry where reactions can be hindered by the low solubility of the metal or reactions occurring on the metal surface. nih.gov

The reducing strength of these compounds can be modulated by the choice of the alkali metal. For instance, in certain applications, strontium anthracenide has been shown to be a more powerful reducing agent than its magnesium counterpart, leading to a two-electron reduction instead of a single-electron reduction. nih.gov While specific comparative studies detailing the precise reducing power of lithium anthracenide against other metal anthracenides are detailed, its general behavior aligns with that of a strong single-electron donor, useful for a variety of chemical transformations.

Initiation of Anionic Polymerization

One of the most significant applications of lithium anthracenide is as an initiator for anionic polymerization. This method of polymerization is a form of chain-growth polymerization where the active center of the growing polymer chain is an anion. semanticscholar.orgwikipedia.org Anionic polymerization, particularly when termination and chain-transfer reactions are absent, leads to what is known as a "living" polymerization. wikipedia.orgdu.edu.eg This living nature allows for exceptional control over the synthesis of polymers with specific molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. wikipedia.orge-bookshelf.de

Lithium anthracenide is classified as an initiator that functions via an electron transfer mechanism. semanticscholar.org This approach is particularly effective for monomers that can stabilize a negative charge, such as those with electron-withdrawing groups. wikipedia.orgdu.edu.eg

The initiation process using lithium anthracenide begins with the transfer of an electron from the anthracene radical anion to a monomer molecule. semanticscholar.orgwikipedia.org This creates a new monomer radical anion. For many common monomers like styrene (B11656), this initiation pathway proceeds as follows:

Electron Transfer: The lithium anthracenide donates its excess electron to a monomer molecule (M), forming a monomer radical anion and regenerating the neutral anthracene. Li⁺[Anthracene]⁻• + M → M⁻• + Anthracene + Li⁺

Dimerization: Two of these monomer radical anions can then rapidly dimerize to form a dianion, which serves as the actual propagating species. wikipedia.org 2 M⁻• → ⁻M-M⁻

This dianionic species is bifunctional, meaning it can propagate (grow) from both ends simultaneously. This mechanism is a hallmark of initiators like alkali metal adducts of naphthalene (B1677914) and anthracene. wikipedia.org The polar solvents required for the stability of the radical anion also help to solvate the lithium cation. wikipedia.org

The living nature of anionic polymerization initiated by agents like lithium anthracenide provides unparalleled control over the final polymer's characteristics. wikipedia.org Since there are ideally no termination or chain transfer reactions, each initiator molecule generates one polymer chain. nih.gov This direct relationship allows for the predetermined synthesis of polymers with a specific molecular weight (Mn), which can be calculated as the ratio of the mass of the monomer to the moles of the initiator.

Furthermore, because the initiation rate is often much faster than the propagation rate, all polymer chains begin to grow at roughly the same time. e-bookshelf.de This simultaneous growth ensures that all chains reach a similar length at the end of the polymerization process, resulting in a polymer with a very narrow molecular weight distribution, often referred to as a low polydispersity index (PDI or Đ). nih.govnih.govrsc.org A PDI value close to 1.0 indicates a high degree of uniformity in the chain lengths.

This level of control is crucial for creating advanced materials where properties are highly dependent on the polymer's microstructure and molecular weight. wikipedia.orgbdmaee.net

In a "living" polymerization system, the anionic chain ends remain active even after all the initial monomer has been consumed. du.edu.egnih.gov This persistent activity allows for the synthesis of complex polymer architectures. For example, by sequentially adding different monomers to the reaction, one can create block copolymers (e.g., A-B-A triblock copolymers). researchgate.net The living nature of the polymerization ensures that the second monomer begins growing from the active end of the first polymer block.

The stability of these living anionic centers is a key factor. In carefully purified systems, using aprotic solvents like tetrahydrofuran (THF), the propagating anions can remain reactive indefinitely. wikipedia.orgdu.edu.eg This allows for post-polymerization reactions where the active ends can be intentionally terminated with specific functional groups, leading to end-functionalized polymers. wikipedia.org

Lithium anthracenide and similar electron transfer initiators are effective for a range of monomers capable of supporting an anionic active center.

Styrene and Dienes: Styrene and dienes like butadiene and isoprene are classic examples of monomers polymerized via this method. wikipedia.orgwikipedia.orgnih.gov The resulting negative charge on the propagating chain end is stabilized by the phenyl ring in polystyrene or delocalized in polydienes.

Methacrylates: While methacrylates can be polymerized anionically, the process can be more complex due to potential side reactions with the monomer's carbonyl group. Low temperatures (e.g., -78°C) are often required to suppress these side reactions and maintain a living polymerization. researchgate.net

Heterocyclic Monomers: Anionic polymerization can also be used for the ring-opening polymerization (ROP) of certain heterocyclic monomers. semanticscholar.orgwikipedia.org Monomers such as epoxides (e.g., ethylene oxide), thiiranes, and cyclosiloxanes can be initiated by radical anions. semanticscholar.org In the case of epoxides and cyclosiloxanes, the initiation mechanism involves a nucleophilic addition of the radical anion to the monomer rather than a pure electron transfer. semanticscholar.org Lactones are another class of heterocyclic monomers that can undergo anionic ring-opening polymerization. researchgate.net

The table below summarizes the applicability of lithium anthracenide-initiated polymerization for different monomer classes.

| Monomer Class | Examples | Polymerization Type | Key Considerations |

|---|---|---|---|

| Vinyl Aromatics | Styrene, 2-Vinylnaphthalene | Chain-growth | Well-controlled living polymerization is readily achieved. wikipedia.orgresearchgate.net |

| Dienes | Butadiene, Isoprene | Chain-growth | Allows for control over microstructure (cis, trans, vinyl content). nih.gov |

| Methacrylates | Methyl Methacrylate (B99206) (MMA) | Chain-growth | Requires low temperatures to prevent side reactions with the ester group. researchgate.netelsevierpure.com |

| Heterocycles | Ethylene Oxide, ε-Caprolactone, Hexamethylcyclotrisiloxane | Ring-opening | Mechanism can involve nucleophilic attack; suitable for creating polymers like polyethylene glycol and polyesters. semanticscholar.orgwikipedia.org |

Role in Carbon-Carbon Bond Formation

The fundamental reactivity of organolithium species and related radical anions points to their role in carbon-carbon bond formation. While the primary application of lithium anthracenide is in polymerization, the underlying chemical principles are relevant to C-C bond formation in organic synthesis. nih.govrsc.org

The formation of the dianionic initiator from the dimerization of monomer radical anions is itself a carbon-carbon bond-forming reaction. wikipedia.org More broadly, organolithium reagents are powerful nucleophiles and bases used extensively in synthesis to create new C-C bonds. organic-chemistry.org For example, lithium-catalyzed reactions have been developed for the coupling of aromatic molecules, such as the formation of biphenyl from two benzene molecules, demonstrating the capacity of lithium species to mediate C-H activation and subsequent bond formation. nih.gov

While specific, non-polymerization applications that exclusively use lithium anthracenide for C-C bond formation are less commonly cited than its use in polymerization, its nature as a potent electron transfer agent means it can generate radical anions from various organic substrates. These reactive intermediates can then participate in dimerization or addition reactions, leading to the formation of new carbon-carbon bonds.

Advanced Methodologies for In Situ Reactivity Monitoring and Computational Analysis

In-Situ Spectroscopic Techniques for Real-Time Monitoring

Real-time monitoring of chemical reactions provides direct insight into reaction kinetics, the formation of intermediates, and the evolution of products. For a reactive species like lithium;1H-anthracen-1-ide, which is often generated as an intermediate, in-situ spectroscopy is crucial for its characterization under actual reaction conditions.

In-situ Raman and Infrared (IR) spectroscopy are powerful techniques for monitoring reactions by probing the vibrational modes of molecules. These methods can provide real-time structural information and track the concentration of reactants, intermediates, and products.

Raman spectroscopy is particularly useful for studying reactions in aqueous or polar organic solvents due to the weak Raman scattering of these media. Surface-Enhanced Raman Spectroscopy (SERS) can be employed to dramatically enhance the signal of species adsorbed on nanostructured metal surfaces, allowing for the detection of low-concentration intermediates. nih.gov For this compound, in-situ Raman could be used to follow the changes in the vibrational modes of the anthracene (B1667546) backbone as the radical anion is formed and participates in subsequent reactions. The technique has been successfully used to monitor other mechanochemical and catalytic reactions in real-time. nih.govrsc.org

Infrared spectroscopy, complementary to Raman, is sensitive to changes in dipole moments and can be used to identify functional groups and track their transformations during a reaction. Attenuated Total Reflectance (ATR)-IR spectroscopy is a common in-situ technique that allows for the analysis of liquid-phase reactions with high sensitivity.

Table 1: Potential Vibrational Spectroscopy Applications for this compound

| Technique | Information Gained | Typical Application |

|---|---|---|

| In-Situ Raman | Changes in C-C and C-H bond vibrations of the anthracene ring upon reduction. | Monitoring the formation and consumption of the anthracenide radical anion in a reaction mixture. |

| In-Situ SERS | Enhanced signal for low-concentration intermediates adsorbed on a metal surface. | Studying the role of this compound in surface-catalyzed reactions. nih.gov |

UV-Visible (UV-Vis) spectroscopy is a widely used technique for studying compounds with chromophores, particularly conjugated systems like anthracene and its derivatives. The formation of the anthracene radical anion, the core of this compound, results in a dramatic change in its electronic absorption spectrum, giving rise to new, characteristic absorption bands. nih.govresearchgate.net

By monitoring the absorbance at specific wavelengths over time, in-situ UV-Vis spectroscopy can provide quantitative data on the kinetics of the formation and decay of the radical anion. The absorption spectra of anthracene radical anions have been well-documented, typically showing strong absorption bands in the visible and near-infrared regions. nih.gov For instance, the radical anion of 9,10-dicyanoanthracene (B74266) (DCA), a related compound, has a reported molar absorption coefficient of 8.1 × 10³ M⁻¹ cm⁻¹ at 705 nm. nih.gov This allows for sensitive tracking of its concentration in real-time.

Table 2: Characteristic UV-Vis Absorption Maxima for Anthracene and Related Radical Anions

| Compound | Condition | Absorption Maxima (λmax) |

|---|---|---|

| Anthracene | In acetonitrile | ~357 nm, ~375 nm nih.gov |

| Anthracene Radical Anion | Generated photo- or electrochemically | ~700-730 nm region nih.govresearchgate.net |

Operando spectroscopy refers to the characterization of materials while they are functioning in a device or under reaction conditions. frontiersin.org Operando X-ray spectroscopy techniques, such as X-ray Absorption Spectroscopy (XAS), are particularly powerful for probing the electronic structure and local coordination environment of specific elements. escholarship.orgscispace.com

For this compound, operando XAS could be applied to study its behavior in an electrochemical cell. By tuning the X-ray energy to the absorption edge of lithium (Li K-edge) or carbon (C K-edge), one can obtain element-specific information. escholarship.org

Li K-edge XAS would provide insights into the coordination environment and bonding of the lithium cation, revealing how it interacts with the anthracenide anion and solvent molecules during electrochemical processes.

C K-edge XAS would probe the electronic structure of the anthracene ring, detecting changes in the π-system upon reduction to the radical anion and its subsequent chemical transformations.

These techniques are invaluable for understanding reaction mechanisms in complex systems like lithium-ion batteries, where similar principles apply to the study of electrode and electrolyte materials. sciopen.com

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental methods alone. Quantum chemical calculations and molecular dynamics simulations are used to model reaction pathways, identify transition states, and predict reactivity.

Ab initio molecular dynamics (AIMD) is a simulation method that calculates the forces acting on atoms from first-principles electronic structure calculations at each time step. This allows for the modeling of chemical reactions and dynamic processes without the need for pre-parameterized force fields. rsc.org

AIMD simulations can be used to study the formation of this compound at an interface, such as a lithium metal anode in an electrolyte solution. researchgate.netsemanticscholar.org These simulations can reveal:

The initial steps of electron transfer from the lithium source to the anthracene molecule.

The dynamic solvation structure of the resulting lithium cation and anthracenide anion.

The subsequent reaction pathways of the radical anion, including dimerization or decomposition.

This methodology has been applied to understand the formation of the solid-electrolyte interphase (SEI) in lithium-ion batteries, which involves the reduction of electrolyte components on the anode surface. rsc.org

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for elucidating reaction mechanisms by calculating the energetics of various points along a reaction coordinate. escholarship.orgchemrxiv.org For reactions involving this compound, these calculations can determine the structures and energies of reactants, intermediates, transition states, and products. nih.gov

DFT calculations have been used to study the interaction between lithium and anthracene. nih.govacs.org These studies have shown that the most stable structure involves the lithium atom positioned above the central ring of the anthracene molecule. nih.gov Such calculations can also determine key thermodynamic and electronic properties.

Table 3: Computationally Derived Properties for Lithium-Anthracene Systems

| Property | System | Calculated Value | Method/Reference |

|---|---|---|---|

| Binding Energy per Li atom | Li₂-Anthracene complex | ~1.15 eV | DFT (M06 functional) nih.gov |

| Enthalpy Change (ΔH) of formation | Li-Anthracene complex (1:1 ratio) | -1.33 eV | DFT/Experimental nih.gov |

By mapping the potential energy surface, researchers can identify the lowest-energy reaction pathway and calculate the activation energy barriers for different possible mechanisms. This provides a detailed, mechanistic understanding that complements experimental observations from in-situ spectroscopy. nih.govresearchgate.net

Isotopic Labeling Studies (e.g., 6Li/7Li) for Mechanistic Elucidation

Isotopic labeling is a powerful technique for elucidating the mechanisms of chemical reactions by tracing the fate of specific atoms throughout a transformation. In the study of organolithium compounds such as this compound, the use of stable lithium isotopes, namely 6Li and 7Li, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, offers a unique window into the dynamic processes occurring in solution. These studies are instrumental in understanding the nature of the carbon-lithium bond, the state of aggregation, and the kinetics and mechanisms of electron transfer and other reactions.

The two stable isotopes of lithium, 6Li and 7Li, possess distinct nuclear properties that make them suitable for NMR studies. 7Li is the more abundant isotope (92.5%) and is a quadrupolar nucleus (I = 3/2), which often results in broader NMR signals. In contrast, 6Li has a lower natural abundance (7.5%) and a smaller quadrupole moment (I = 1), generally leading to sharper, better-resolved NMR signals, which can be advantageous for resolving complex spectra and observing fine details such as scalar couplings. electrochem.org The choice between 6Li and 7Li labeling often depends on the specific system and the information sought. While 7Li offers higher sensitivity, the sharper lines of 6Li can provide more precise information on chemical shifts and coupling constants, which are critical for mechanistic interpretations. electrochem.org

In the context of this compound, a radical anion, 6Li and 7Li NMR spectroscopy can be employed to probe the ion pairing dynamics between the lithium cation and the anthracene radical anion. The chemical shift of the lithium nucleus is highly sensitive to its local electronic and structural environment. Changes in the 6Li or 7Li chemical shift can provide information on the formation of contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), and higher aggregates in solution.

For instance, studies on related aromatic radical anions, such as lithium naphthalene (B1677914), have demonstrated the utility of 6Li and 7Li NMR in understanding the solution structure and its influence on reactivity. In these systems, the paramagnetic nature of the radical anion influences the NMR signal of the associated lithium cation, leading to what is known as a contact shift. The magnitude of this contact shift is dependent on the degree of spin density transferred from the radical anion to the lithium nucleus, providing a direct probe of the ion pair structure.

A key application of isotopic labeling in mechanistic studies of this compound involves monitoring the course of its reactions in-situ. By using 6Li or 7Li labeled reagents, it is possible to track the transformation of the lithium-containing species throughout a reaction. For example, in an electron transfer reaction where this compound acts as a reductant, changes in the 6Li or 7Li NMR spectrum can signal the conversion of the radical anion to a diamagnetic product, accompanied by a change in the coordination environment of the lithium cation.

Table 1: Hypothetical 6Li and 7Li NMR Chemical Shifts for this compound in Different Solvent Environments

| Solvent System | Ion Pair Type | 6Li Chemical Shift (ppm) | 7Li Chemical Shift (ppm) | Linewidth (Hz) for 7Li |

| Tetrahydrofuran (B95107) (THF) | Contact Ion Pair (CIP) | 2.1 | 2.1 | 15 |

| 2-Methyltetrahydrofuran (2-MeTHF) | Contact Ion Pair (CIP) | 2.3 | 2.3 | 20 |

| 1,2-Dimethoxyethane (DME) | Solvent-Separated Ion Pair (SSIP) | -0.5 | -0.5 | 5 |

| Hexamethylphosphoramide (HMPA) | Solvent-Separated Ion Pair (SSIP) | -1.2 | -1.2 | 3 |

This table illustrates how the chemical shift of the lithium isotopes can differentiate between different types of ion pairing. The upfield shift in more strongly coordinating solvents like DME and HMPA is indicative of the formation of solvent-separated ion pairs, where the direct interaction between the lithium cation and the paramagnetic radical anion is diminished.

Table 2: Hypothetical Kinetic Data from In-Situ 7Li NMR Monitoring of the Reaction of this compound with an Electrophile (E)

| Time (s) | Concentration of 7Li-anthracenide (M) | Concentration of 7Li-Product (M) | Reaction Rate (M/s) |

| 0 | 0.100 | 0.000 | - |

| 60 | 0.075 | 0.025 | 4.17 x 10-4 |

| 120 | 0.056 | 0.044 | 3.17 x 10-4 |

| 180 | 0.042 | 0.058 | 2.33 x 10-4 |

| 240 | 0.031 | 0.069 | 1.83 x 10-4 |

| 300 | 0.023 | 0.077 | 1.33 x 10-4 |

By integrating the signals corresponding to the reactant (7Li-anthracenide) and the product (7Li-Product) over time, the reaction kinetics can be determined. This data allows for the elucidation of the reaction order and the calculation of the rate constant, providing crucial insights into the reaction mechanism.

Future Directions and Emerging Research Areas

Exploration of Novel Reactivity Patterns and Synthetic Applications

While the role of lithium anthracenide as a reducing agent is established, future research is expected to uncover more nuanced and selective reactivity patterns. Investigations into its use in the synthesis of complex organic molecules and organometallic frameworks are anticipated. For instance, its application as a potent reducing agent for the synthesis of group 2 anthracenides, which in turn are used as synthons for metal transfer, highlights a promising direction for creating novel inorganic and organometallic complexes.

Furthermore, its utility in initiating polymerization reactions presents opportunities for the synthesis of advanced polymer architectures. Future studies will likely focus on controlling the polymerization process to tailor polymer properties for specific applications, such as in advanced materials and electronics. The exploration of its reactivity with a wider range of substrates could lead to the development of new synthetic methodologies in organic chemistry.

Development of Advanced Computational Models for Complex Systems

Computational modeling, particularly Density Functional Theory (DFT), has been instrumental in understanding the electrochemical behavior of lithium anthracenide in solvated electron solutions. nih.govrsc.org Future research will focus on developing more sophisticated and predictive computational models. These advanced models will aim to simulate the complex interactions between lithium, anthracene (B1667546), and solvent molecules with greater accuracy, providing deeper insights into the mechanisms of charge transport and complex formation. nih.gov

A key area of development will be the accurate prediction of thermodynamic and dynamic properties of these systems, which is crucial for designing next-generation energy storage devices. rsc.org By refining computational methods, researchers can screen potential new polyaromatic hydrocarbon-based systems for lithium-solvated electron solutions with enhanced performance characteristics, such as improved conductivity and stability. These theoretical studies will guide experimental efforts and accelerate the discovery of new materials. rsc.org

Expanding Applications in Materials Science and Catalysis

The primary application of lithium;1H-anthracen-1-ide to date has been in the realm of energy storage, specifically as a component of lithium-solvated electron solutions (LiSESs) for potential use as liquid anode materials in batteries. nih.govnih.gov Future research in materials science will continue to optimize these systems for higher energy density, better conductivity, and improved safety compared to traditional solid-state anodes. nih.gov

In the field of catalysis, while lithium compounds are known to catalyze various reactions, the specific applications of this compound are still an emerging area. alfachemic.com Research is expected to explore its catalytic activity in a broader range of chemical transformations. This includes its potential use in polymerization catalysis to produce polymers with specific tacticities and molecular weights, and as a catalyst in organic synthesis for reactions requiring strong reducing conditions.

Below is a data table summarizing the electrochemical properties of anthracene-based Lithium-Solvated Electron Solutions (LiSESs), which are central to their application in materials science.

| Ratio of Lithium to Anthracene | Open-Circuit Voltage (OCV) Behavior with Increasing Temperature | Conductivity Behavior with Increasing Temperature |

| 0.5:1 | Decreases | Decreases (metallic-like) |

| 1:1 | Decreases | Decreases (metallic-like) |

| 2:1 | Decreases | Decreases (metallic-like) |

This data is based on experimental measurements and DFT calculations on anthracene-based LiSESs in tetrahydrofuran (B95107). nih.govnih.govresearchgate.net

Interdisciplinary Research with Electrochemistry and Nanoscience

The intersection of electrochemistry and nanoscience offers exciting prospects for the future of this compound research. In electrochemistry, detailed studies on the charge transport mechanisms in LiSESs will continue to be a major focus. nih.gov Understanding the role of dimeric structures and molecular collisions in facilitating electron transport is crucial for optimizing the performance of these solutions in battery applications. nih.gov

In the realm of nanoscience, while direct applications of this compound are not yet widespread, its properties as a strong reducing agent could be harnessed for the synthesis of metallic or semiconductor nanoparticles. The controlled reduction of metal salts is a common method for nanoparticle synthesis, and the reactivity of lithium anthracenide could offer a new tool for creating novel nanomaterials with tailored sizes and properties. Future interdisciplinary research may explore the use of this compound in the bottom-up fabrication of nanostructures for applications in catalysis, electronics, and sensing.

Q & A

Basic: What are the optimal synthetic routes for preparing lithium 1H-anthracen-1-ide, and how do reaction conditions influence product purity?

Methodological Answer:

Lithium 1H-anthracen-1-ide can be synthesized via cryogenic reactions in solid argon matrices (e.g., using lithium metal and anthracene derivatives at ~15 K), as demonstrated in isotopic and IR studies . Solvent selection is critical: toluene, hexane, THF, or TMEDA are common for stabilizing intermediates. Avoid lithium metal under harsh conditions (e.g., high temperature/pressure) due to poor reproducibility; instead, use n-BuLi for milder, room-temperature reactions . Purity optimization requires inert-atmosphere handling (glovebox/Schlenk techniques) and post-synthesis characterization via NMR (to detect residual solvents) and elemental analysis.

Basic: How can researchers validate the antiaromatic character of the 1H-anthracen-1-ide fragment experimentally?

Methodological Answer:

Antiaromaticity in the anthracenide fragment disrupts planarity in benzene rings, as observed in crystal structures . To validate this:

- Perform X-ray crystallography to confirm non-planar geometries.

- Use computational methods (DFT or Hückel MO theory) to calculate resonance energies and compare with aromatic analogs.

- Conduct UV-Vis spectroscopy: antiaromatic systems exhibit distinct absorption bands (e.g., shifted λmax) due to destabilized π-electrons .

Advanced: What methodologies resolve contradictions in reported lithium coordination modes with anthracenide ligands?

Methodological Answer:

Discrepancies in coordination (e.g., η<sup>5</sup> vs. η<sup>6</sup> binding) arise from ligand steric effects and solvent polarity. To resolve:

- Compare EXAFS data across solvents (e.g., THF vs. toluene) to identify coordination number and bond distances.

- Perform variable-temperature NMR to probe dynamic binding equilibria.

- Benchmark against crystallographically characterized analogs (e.g., Li-Cp complexes) to infer stability trends .

Advanced: How can lithium 1H-anthracen-1-ide be integrated into porous materials for hydrogen storage, and what experimental parameters govern its efficacy?

Methodological Answer:

MOF frameworks incorporating anthracenide ligands (e.g., analogs of MOF-177) require:

- Ligand Design : Introduce cyclopentadienyl (Cp) moieties to enhance Li binding stability .

- Impregnation : Use solution-phase methods (hexane/THF) to infiltrate pre-synthesized MOFs with n-BuLi.

- Performance Metrics : Measure H2 uptake via volumetric adsorption at 77 K and compare with DFT-predicted binding energies. Ensure pore accessibility using BET surface area analysis .

Basic: What safety protocols are critical for handling lithium 1H-anthracen-1-ide in laboratory settings?

Methodological Answer:

- Storage : Keep under argon in flame-sealed ampoules to prevent oxidation.

- First Aid : For skin contact, wash with copious water and consult a physician; provide safety data sheets (SDS) detailing anthracenide derivatives .

- Waste Disposal : Quench residues with dry ethanol in a fume hood to neutralize reactive lithium species.

Advanced: How do isotopic labeling studies (e.g., <sup>6</sup>Li/<sup>7</sup>Li) enhance mechanistic understanding of anthracenide-lithium reactions?

Methodological Answer:

Isotopic substitution clarifies:

- Kinetics : Track Li migration pathways via <sup>6</sup>Li NMR isotope shifts.

- Intermediate Trapping : Use <sup>13</sup>C-labeled anthracene to identify transient adducts in cryogenic matrices .

- Computational Validation : Compare experimental IR spectra (e.g., C-Li stretching modes) with simulated isotopic vibrational frequencies.

Basic: What analytical techniques are most effective for characterizing lithium 1H-anthracen-1-ide’s electronic structure?

Methodological Answer:

- EPR Spectroscopy : Detect unpaired electrons in paramagnetic intermediates.

- Cyclic Voltammetry : Measure redox potentials to infer HOMO/LUMO gaps.

- Magnetic Susceptibility : Use SQUID magnetometry to assess antiaromaticity-induced paramagnetism .

Advanced: How can researchers design experiments to probe the ligand’s role in stabilizing lithium during charge-discharge cycles?

Methodological Answer:

- Electrochemical Testing : Build half-cells with anthracenide-lithium anodes and monitor capacity fade via galvanostatic cycling.

- Post-Mortem Analysis : Use XPS or TEM to examine SEI layer composition and Li dendrite formation.

- Operando Spectroscopy : Pair Raman or FTIR with cycling to track ligand degradation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.